molecular formula C15H20ClN3 B11763797 4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride

4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride

Cat. No.: B11763797
M. Wt: 277.79 g/mol
InChI Key: HTSUDKUVSFCJBR-UHFFFAOYSA-N
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Description

4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride is a spirocyclic amine derivative featuring a benzonitrile group attached to a 2,7-diazaspiro[4.4]nonane scaffold via a methylene bridge. Its structural uniqueness lies in the spirocyclic core, which confers conformational rigidity, and the nitrile group, which enhances binding affinity in medicinal chemistry applications. The hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical formulations .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20ClN3

Molecular Weight

277.79 g/mol

IUPAC Name

4-(2,7-diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile;hydrochloride

InChI

InChI=1S/C15H19N3.ClH/c16-9-13-1-3-14(4-2-13)10-18-8-6-15(12-18)5-7-17-11-15;/h1-4,17H,5-8,10-12H2;1H

InChI Key

HTSUDKUVSFCJBR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCN(C2)CC3=CC=C(C=C3)C#N.Cl

Origin of Product

United States

Preparation Methods

Cyclization of Protected Diamines

A common approach involves reacting a diamine with a diketone or dialdehyde under acidic or basic conditions. For example:

Reaction Scheme

NH2-(CH2)3-NH2+O=C-(CH2)2-C=OH+2,7-Diazaspiro[4.4]nonane+2H2O\text{NH}2\text{-(CH}2\text{)}3\text{-NH}2 + \text{O=C-(CH}2\text{)}2\text{-C=O} \xrightarrow{\text{H}^+} \text{2,7-Diazaspiro[4.4]nonane} + 2\text{H}_2\text{O}

Typical Conditions

  • Solvent: Methanol, ethanol, or dichloromethane

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) or ammonium chloride

  • Temperature: Reflux (60–80°C)

  • Yield: 50–70%

Ring-Closing Metathesis (RCM)

Advanced methods utilize Grubbs catalysts for constructing spirocycles. For instance, WO2017207387A1 discloses RCM of diallylamine derivatives to form diazaspiro frameworks:

Example Reaction

CH2=CHN(CH2CH2CH2NCH2CH2CH2)CH2CH=CH2Grubbs II2,7-Diazaspiro[4.4]nonane\text{CH}2=\text{CH}-\text{N}(\text{CH}2\text{CH}2\text{CH}2-\text{N}-\text{CH}2\text{CH}2\text{CH}2)-\text{CH}2-\text{CH}=\text{CH}_2 \xrightarrow{\text{Grubbs II}} \text{2,7-Diazaspiro[4.4]nonane}

Optimization Parameters

ParameterValue
Catalyst loading5–10 mol%
SolventDichloromethane
Reaction time12–24 hours
Yield60–85%

Functionalization with the Benzonitrile-Methyl Group

Introducing the 4-(cyanophenyl)methyl moiety requires selective alkylation of the spirocyclic amine. Patent EP3468966B1 and US20210053974A1 describe analogous substitutions using nucleophilic aromatic substitution (SNAr) or reductive amination.

Alkylation via SNAr

The spirocyclic amine reacts with 4-(bromomethyl)benzonitrile under basic conditions:

Reaction Mechanism

2,7-Diazaspiro[4.4]nonane+BrCH2C6H4CNK2CO34-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile+KBr\text{2,7-Diazaspiro[4.4]nonane} + \text{Br}-\text{CH}2-\text{C}6\text{H}4-\text{CN} \xrightarrow{\text{K}2\text{CO}_3} \text{4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile} + \text{KBr}

Optimized Conditions

  • Base: Potassium carbonate or triethylamine

  • Solvent: Acetonitrile or DMF

  • Temperature: 80–100°C

  • Yield: 45–65%

Reductive Amination

Alternative routes employ reductive amination between the amine and 4-formylbenzonitrile:

Procedure

  • Condensation of 2,7-diazaspiro[4.4]nonane with 4-formylbenzonitrile in methanol.

  • Reduction with sodium cyanoborohydride (NaBH3CN).

Critical Parameters

ParameterValue
Reducing agentNaBH3CN (1.2 equiv)
pH6–7 (acetic acid buffer)
Reaction time12–18 hours
Yield55–70%

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid to improve stability and crystallinity. EP3468966B1 details salt formation for analogous compounds:

Protocol

  • Dissolve 4-(2,7-diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile in ethanol.

  • Add concentrated HCl (1.1 equiv) dropwise at 0–5°C.

  • Stir for 1–2 hours and isolate via filtration.

Characterization Data

  • Melting point: 215–220°C (decomp.)

  • Purity: ≥98% (HPLC)

Purification and Analytical Validation

Patent CN109743875B emphasizes crystallization and chromatography for purifying spirocyclic compounds:

Crystallization

  • Solvent system: Ethanol/water (4:1 v/v)

  • Crystal morphology: Needle-shaped crystals

Chromatographic Methods

  • Column: Silica gel (230–400 mesh)

  • Eluent: Dichloromethane/methanol (9:1 to 4:1 gradient)

  • Purity after chromatography: >95%

Challenges and Optimization Strategies

Regioselectivity in Alkylation

The spirocyclic amine contains two nitrogen atoms, necessitating careful control to ensure alkylation occurs at the desired position. Patent US20210053974A1 resolves this by using bulky leaving groups (e.g., mesylates) to favor reaction at the less hindered nitrogen.

Nitrile Group Stability

The benzonitrile moiety is sensitive to strong acids and bases. WO2017207387A1 recommends avoiding prolonged exposure to temperatures >100°C and using aprotic solvents (e.g., THF) during alkylation.

Scalability and Industrial Feasibility

While laboratory-scale syntheses are well-established, scaling up requires addressing:

  • Cost of Grubbs catalysts: Substituted with cheaper Lewis acids (e.g., ZnCl2) in cyclization steps.

  • Waste management: Patent CN109743875B implements solvent recovery systems for ethanol and DMF.

Chemical Reactions Analysis

4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride exhibit promising anticancer properties. For instance, studies on related structures have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further investigation in cancer therapy .

Antimicrobial Properties

The compound's potential as an antimicrobial agent is noteworthy. Similar diazaspiro compounds have demonstrated antibacterial and antifungal activities. Investigations into their mechanisms suggest that they may disrupt microbial cell membranes or inhibit essential metabolic pathways .

Neuropharmacological Effects

Preliminary studies suggest that the compound may possess neuropharmacological properties that could be beneficial in treating neurological disorders. Compounds with similar structures have been linked to muscle relaxant and anti-inflammatory effects, indicating a potential application in managing conditions like anxiety or muscle spasms .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized derivatives of diazaspiro compounds and evaluated their biological activities. The synthesized compounds were tested for their effects on various cancer cell lines, revealing that some derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial efficacy, several derivatives of diazaspiro compounds were screened against common bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria, suggesting that modifications to the diazaspiro structure could enhance its antimicrobial properties .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against cancer cell lines
AntimicrobialActivity against Gram-positive bacteria
NeuropharmacologicalMuscle relaxant effects

Mechanism of Action

The mechanism of action of 4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The diazaspiro nonane ring system is believed to play a crucial role in its biological activity by binding to target proteins and modulating their function. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Analogues with Varying Spiro Ring Sizes

a. 2,7-Diazaspiro[3.5]nonane Derivatives

  • Example: tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS: 236406-55-6) Key Differences: Smaller spiro ring (3.5 vs. Applications: Intermediate in synthesizing kinase inhibitors .

b. 2,9-Diazaspiro[5.5]undecane Derivatives

  • Example : tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS: 1023595-19-8)
    • Key Differences : Larger spiro system (5.5) increases molecular weight and may enhance blood-brain barrier penetration .

Functional Group Variations

a. Benzonitrile Derivatives Without Spirocyclic Cores

  • Example: 4-((Methylamino)methyl)benzonitrile (CAS: 90389-96-1) Key Differences: Lacks the spirocyclic amine, reducing conformational rigidity and likely diminishing target selectivity .

b. Spirocyclic Amines with Ketone Substituents

  • Example: 1,7-Diazaspiro[4.4]nonan-2-one hydrochloride (CAS: 1439902-64-3) Key Differences: Ketone group replaces the benzonitrile moiety, altering electronic properties and hydrogen-bonding capacity .

Counterion Variations

  • Example: 2,7-Diazaspiro[4.4]nonane dihydrobromide (CAS: 77415-55-5) Key Differences: Dihydrobromide salt vs. hydrochloride may affect solubility (e.g., bromide salts are often less soluble in polar solvents) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Key Features Reference
4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile HCl Not explicitly provided ~C15H18ClN3 Spiro[4.4], benzonitrile, HCl salt
2,7-Diazaspiro[3.5]nonane-7-carboxylate HCl 236406-55-6 C12H21ClN2O2 Spiro[3.5], tert-butyl ester
1,7-Diazaspiro[4.4]nonan-2-one HCl 1439902-64-3 C7H13ClN2O Spiro[4.4], ketone substituent
4-((Methylamino)methyl)benzonitrile 90389-96-1 C9H10N2 Linear structure, no spirocyclic core

Table 2: Pharmacological Implications

Feature Impact on Activity Example Compounds
Spiro[4.4] core Enhances conformational rigidity; improves target selectivity Target compound
Benzonitrile group Increases binding affinity via dipole interactions; modulates metabolism Target compound, 4-((Methylamino)methyl)benzonitrile
Hydrochloride salt Improves solubility for oral bioavailability Target compound, 2,7-Diazaspiro[4.4]nonane dihydrobromide

Biological Activity

4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H16ClN3
  • Molecular Weight : 249.74 g/mol

The compound features a diazaspiro structure which may contribute to its unique biological activities. The presence of the benzonitrile moiety is significant for its interaction with biological targets.

Research indicates that compounds with similar diazaspiro structures often exhibit activity through various mechanisms, including:

  • Inhibition of Protein Interaction : Compounds like this compound may inhibit key protein interactions involved in cellular signaling pathways.
  • Modulation of Receptor Activity : The compound could act as an antagonist or agonist at specific receptors, influencing downstream signaling cascades.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, research indicated that similar diazaspiro compounds demonstrated significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.3
HCT116 (Colon)10.8

These results suggest that this compound may have similar effects, warranting further investigation into its anticancer efficacy.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects of diazaspiro compounds. In a study involving neurodegenerative models, compounds with similar structures were shown to reduce oxidative stress and neuronal apoptosis:

ModelEffect Observed
Rat Model of Alzheimer'sDecreased Aβ plaque formation
Mouse Model of Parkinson'sReduced motor deficits

These findings highlight the potential for this compound in treating neurodegenerative diseases.

Case Studies

  • In Vivo Studies : A study published in Journal of Medicinal Chemistry investigated the effects of a related diazaspiro compound on tumor growth in xenograft models. The compound significantly inhibited tumor growth compared to controls.
  • Clinical Trials : Although clinical data specifically for this compound is limited, compounds within its class have entered early-phase clinical trials targeting various cancers.

Q & A

Q. What synthetic methodologies are commonly employed for constructing the 2,7-diazaspiro[4.4]nonane core in this compound?

The 2,7-diazaspiro[4.4]nonane core is typically synthesized via cyclization reactions. For example, tert-butyl-protected analogs (e.g., tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate) are synthesized using ketone or aldehyde condensation with diamines, followed by deprotection . Key steps include:

  • Cyclization : Use of orthogonal protecting groups to direct spirocyclic ring formation.
  • Functionalization : Methylation or benzylation at the 2-position via nucleophilic substitution .
  • Salt formation : Conversion to hydrochloride salts using HCl in polar solvents (e.g., ethanol/water mixtures) .

Q. How is the purity and structural integrity of this compound validated in academic research?

Analytical methods include:

  • Chromatography : Reverse-phase HPLC or UPLC with UV detection (λmax ~255 nm) to assess purity (>98%) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₄H₁₈N₃Cl requires 263.12 g/mol) .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify spirocyclic geometry and benzonitrile substitution (e.g., characteristic aromatic signals at δ 7.4–7.6 ppm) .

Q. What are the primary pharmacological targets explored for this class of spirocyclic compounds?

Diazaspiro compounds are investigated for:

  • CNS modulation : Interaction with G-protein-coupled receptors (GPCRs) due to structural mimicry of endogenous amines .
  • Antiviral activity : Analogs like rilpivirine hydrochloride target HIV-1 reverse transcriptase via non-nucleoside inhibition .
  • Enzyme inhibition : Potential kinase or protease inhibition, validated via enzymatic assays (IC₅₀ determination) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of 4-(2,7-diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride?

  • Density Functional Theory (DFT) : Predicts reaction pathways for spirocyclic ring closure, minimizing side products .
  • Molecular Dynamics (MD) : Simulates solvent effects on salt crystallization (e.g., HCl vs. other counterions) .
  • Docking Studies : Prioritizes substituents for target binding (e.g., benzonitrile’s role in π-π stacking) .

Q. What strategies resolve contradictions in crystallographic data for hydrochloride salts of spirocyclic compounds?

  • Twinned Data Refinement : Use SHELXL for high-resolution data, applying TWIN/BASF commands to model twinning .
  • Disorder Modeling : Split occupancy for flexible spirocyclic moieties, validated via residual electron density maps .
  • Hydrogen Bond Networks : Analyze Cl⁻ interactions with NH groups to confirm salt stoichiometry .

Q. How can researchers design assays to evaluate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and light (ICH Q1B guidelines).
  • LC-MS/MS Degradant Profiling : Identify hydrolysis products (e.g., benzonitrile → benzamide conversion) .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound via calibration curves .

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